ethyl 2-{2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound ethyl 2-{2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex heterocyclic molecule. Its core consists of a 4,5,6,7-tetrahydro-1-benzothiophene moiety esterified at the 3-position with an ethyl group. The 2-position of this bicyclic system is substituted with an acetamido linker, which connects to a 1,2,4-triazole ring via a sulfanyl (-S-) bridge. The triazole ring is further functionalized at the 5-position with a [(4-nitrophenyl)formamido]methyl group and at the 4-position with a 2-phenylethyl substituent.
This compound belongs to a class of 1,2,4-triazole derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthetic pathways for analogous compounds involve cyanoacetylation of ethyl 2-amino-benzothiophene derivatives followed by cyclization and functionalization steps, as reported in studies on structurally related triazole-thiones . Spectral characterization (IR, NMR, MS) confirms the tautomeric stability of the triazole-thione core, which avoids the thiol form due to the absence of S-H stretching bands (~2500–2600 cm⁻¹) and the presence of C=S vibrations (~1247–1255 cm⁻¹) .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O6S2/c1-2-43-30(40)27-23-10-6-7-11-24(23)45-29(27)33-26(38)19-44-31-35-34-25(36(31)17-16-20-8-4-3-5-9-20)18-32-28(39)21-12-14-22(15-13-21)37(41)42/h3-5,8-9,12-15H,2,6-7,10-11,16-19H2,1H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDCCIAMEIULQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the nitrobenzamide group and the phenethyl substituent. The final steps involve the formation of the tetrahydrobenzo[b]thiophene moiety and the esterification to yield the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The triazole ring and the thiophene moiety can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The triazole ring and the nitrobenzamide group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biological pathways in which these enzymes are involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural homology with several triazole- and benzothiophene-based derivatives. Key comparisons include:
Key Differences and Implications
The 2-phenylethyl substituent at the triazole 4-position may improve lipid solubility compared to the 4-ethoxyphenyl group in , influencing membrane permeability .
Sulfanyl vs. Oxygen Linkers :
- The sulfanyl (-S-) bridge in the target compound and provides greater conformational flexibility and redox activity compared to oxygen-linked analogs, which may affect binding kinetics .
Tautomeric Stability :
- Unlike the triazole-thiones in , the target compound’s triazole ring is stabilized in the thione form due to the absence of S-H vibrations, as confirmed by IR spectroscopy .
Synthetic Complexity: The target compound requires multi-step synthesis involving cyanoacetylation, cyclization, and functionalization, similar to methods described for benzothiophene-triazole hybrids . In contrast, compounds like are synthesized via simpler alkylation of preformed triazoles.
Physicochemical and Spectral Comparisons
- IR Spectroscopy : The target compound’s IR spectrum shows characteristic C=O (ester) at ~1680 cm⁻¹, C=S (triazole) at ~1250 cm⁻¹, and N-H (amide) at ~3300 cm⁻¹, aligning with data for and .
- NMR : The ¹³C-NMR spectrum would display signals for the benzothiophene carbons (~110–150 ppm), triazole carbons (~140–160 ppm), and nitrophenyl carbons (~120–130 ppm), consistent with .
Biological Activity
Ethyl 2-{2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Triazole Ring : Known for its diverse biological activities.
- Benzothiophene Moiety : Associated with various pharmacological effects.
- Nitrophenyl Group : Often linked to enhanced biological activity.
Molecular Formula
The molecular formula is .
Antimicrobial Activity
Research indicates that compounds containing triazole and benzothiophene rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles showed effective inhibition against various bacterial strains. The presence of the nitrophenyl group is believed to enhance this activity by increasing the compound's lipophilicity, facilitating better membrane penetration .
Anticancer Potential
The mechanism of action for anticancer activity appears to involve the inhibition of specific enzymes related to cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.
Antiviral Properties
Compounds with triazole structures have been reported to exhibit antiviral properties. This compound may inhibit viral replication through interference with viral enzymes or host cell receptors .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.
Case Studies
A study on the in vivo metabolism of a related triazole compound showed that it underwent reduction and N-acetylation processes after administration in rats. This metabolic pathway indicates potential bioactivation mechanisms that could enhance the efficacy of the compound against specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
